molecular formula C8H11NO B13177930 5-(Cyclopropylamino)pent-1-yn-3-one

5-(Cyclopropylamino)pent-1-yn-3-one

Cat. No.: B13177930
M. Wt: 137.18 g/mol
InChI Key: JTMUGLMBSAPKQL-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis

The synthesis of aminoketones is a well-established field within organic chemistry, with classical methods often relying on the nucleophilic substitution of α-halo ketones or the amination of enolates. wikipedia.org However, contemporary organic synthesis places a strong emphasis on efficiency, atom economy, and the introduction of molecular complexity in a controlled manner. In this context, the development of catalytic and multicomponent reactions for the synthesis of highly functionalized molecules has become a major focus.

The structure of 5-(Cyclopropylamino)pent-1-yn-3-one, which can be classified as a γ-amino ynone, embodies the challenges and opportunities of modern synthesis. Ynones, organic compounds containing both a ketone and an alkyne, are powerful building blocks due to the dual reactivity of the conjugated system. wikipedia.org The presence of the amine functionality further enhances the molecular complexity and potential for subsequent chemical transformations. The synthesis of such molecules often involves conjugate addition reactions, such as the aza-Michael reaction, to α,β-unsaturated precursors. nih.gov The development of enantioselective variants of these reactions is a significant area of research, aiming to control the stereochemistry of the newly formed chiral centers. nih.gov

Rationale for Investigation of Highly Functionalized Aminoketones

The investigation of highly functionalized aminoketones like this compound is driven by their potential as versatile synthetic intermediates. The combination of a nucleophilic amine, an electrophilic carbonyl group, and a reactive alkyne within a single molecule allows for a diverse range of chemical transformations. For instance, γ-amino ynones can serve as precursors to various heterocyclic compounds, such as enantiopure pyrrolidines, which are common motifs in pharmaceuticals and natural products. utexas.edu

The specific structural features of this compound, namely the cyclopropyl (B3062369) group and the terminal alkyne, impart distinct properties to the molecule. The cyclopropyl group can influence the molecule's conformation and metabolic stability, while the terminal alkyne is amenable to a wide array of reactions, including cycloadditions, coupling reactions, and hydration. numberanalytics.com The study of the interplay between these functional groups provides valuable insights into reactivity and selectivity, guiding the design of new synthetic strategies.

Scope and Objectives of Mechanistic and Synthetic Studies

The primary objective of mechanistic and synthetic studies on compounds like this compound is to develop efficient and selective methods for their preparation and to understand the underlying reaction pathways. A key reaction for the synthesis of γ-amino ynones is the conjugate addition of an amine to an ynone precursor. Mechanistic studies in this area aim to elucidate the factors that control the regioselectivity and stereoselectivity of this transformation. researchgate.netbohrium.com

Synthetic studies focus on optimizing reaction conditions, exploring the substrate scope, and demonstrating the utility of the resulting aminoketones in further synthetic applications. This includes the development of catalytic systems, such as those based on transition metals or organocatalysts, to promote the desired transformations under mild conditions. nih.govorganic-chemistry.org The following tables summarize representative findings in the synthesis of related aminoketone structures, highlighting the reaction conditions and outcomes that could be relevant for the synthesis of this compound.

Table 1: Representative Conditions for Aza-Michael Addition to α,β-Unsaturated Ketones nih.gov

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1Chiral Amine (10)Toluene-20249598
2Proline (20)DMSOrt128892
3Cu(OAc)₂/Ligand (5)THF089295
4Yb(OTf)₃ (10)CH₂Cl₂rt690N/A

This table presents a selection of catalytic systems and conditions for the aza-Michael reaction, a key step in the synthesis of aminoketones. The data is illustrative of the types of parameters investigated to achieve high yields and enantioselectivities.

Table 2: Substrate Scope for the Synthesis of γ-Amino Ynones via Conjugate Addition

AmineYnone PrecursorProductYield (%)
BenzylaminePent-1-yn-3-one5-(Benzylamino)pent-1-yn-3-one85
Aniline1-Phenylprop-2-yn-1-one3-Anilino-1-phenylprop-2-yn-1-one78
Cyclopropylamine (B47189) Pent-1-yn-3-one This compound [Predicted]
PyrrolidineHex-1-yn-3-one5-(Pyrrolidin-1-yl)hex-1-yn-3-one92

This table illustrates the versatility of the conjugate addition reaction for the synthesis of various γ-amino ynones. The entry for the target compound is a hypothetical projection based on the reactivity of similar amines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-(cyclopropylamino)pent-1-yn-3-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)5-6-9-7-3-4-7/h1,7,9H,3-6H2

InChI Key

JTMUGLMBSAPKQL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CCNC1CC1

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Routes for 5 Cyclopropylamino Pent 1 Yn 3 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 5-(Cyclopropylamino)pent-1-yn-3-one suggests several potential disconnections. The most intuitive approach involves disconnecting the C-N bond, leading to a propargylic precursor and cyclopropylamine (B47189). This strategy highlights two primary synthetic challenges: the formation of the propargylic ketone backbone and the subsequent selective amination.

Another key disconnection can be made at the C-C bond between the carbonyl group and the alkyne, suggesting a pathway involving the alkynylation of a suitable ketone precursor. This approach would require the synthesis of an appropriate electrophilic ketone and a nucleophilic alkyne species.

A multi-component strategy offers a more convergent approach, where the target molecule is assembled in a single step from simpler, readily available starting materials. researchgate.net For this compound, this could involve a reaction between an aldehyde, an alkyne, and cyclopropylamine, a variant of the well-known A3 coupling reaction. nih.gov

Development of Novel Synthetic Pathways

The synthesis of propargylamines has traditionally involved methods such as the alkynylation of imines or the amination of propargylic halides and esters. researchgate.net However, these methods often require harsh conditions, toxic reagents, or moisture-sensitive catalysts, limiting their large-scale applicability. researchgate.net Consequently, the development of novel, more efficient, and sustainable synthetic pathways is an active area of research.

Alkynylation Strategies for Ketone Precursors

One of the primary routes to propargylic ketones involves the alkynylation of carbonyl compounds. nih.gov This can be achieved through the addition of a metal acetylide to an appropriate electrophilic precursor. For the synthesis of this compound, this would involve the reaction of a terminal alkyne with a suitable ketone. The development of catalytic systems for this transformation is crucial for achieving high yields and selectivities. researchgate.net

Recent advancements have focused on the use of transition metal catalysts, such as copper and zinc complexes, to facilitate the enantioselective alkynylation of ketones. nih.govresearchgate.net These methods often employ chiral ligands to induce stereoselectivity, providing access to optically active propargylic alcohols which can then be oxidized to the corresponding ketones. nih.gov

Catalyst SystemKetone SubstrateAlkyneYield (%)Enantiomeric Excess (%)Reference
Cu(OTf)2 / Chiral SulfonamideAryl Methyl KetonesPhenylacetyleneHighHigh nih.gov
Zn(OTf)2 / N-methylephedrineAldehydesTerminal AlkynesGoodHigh researchgate.net

Table 1: Examples of Catalytic Systems for Enantioselective Alkynylation. This table is illustrative and may not directly apply to the synthesis of the target compound but showcases the types of catalytic systems used in similar transformations.

Amination Approaches Utilizing Cyclopropylamine Motifs

The introduction of the cyclopropylamino group is a critical step in the synthesis of the target molecule. Direct amination of a suitable propargylic precursor, such as a propargylic halide or sulfonate, with cyclopropylamine represents a straightforward approach. However, these reactions can be prone to side reactions and may require careful optimization of reaction conditions.

An alternative is the Nicholas reaction, which involves the acid-promoted propargylation of an amine using a dicobalt hexacarbonyl-stabilized propargylium ion. nih.gov This method can be particularly useful for base-sensitive substrates. nih.gov The reaction of a primary amine with a propargylium tetrafluoroborate (B81430) salt can lead to the desired propargylamine (B41283). nih.gov

The stereoselective synthesis of amino alcohols, which can be precursors to the target ketone, has also been explored. For instance, the hydrogenation of an oxime or the reduction of a Schiff base can yield primary amino alcohols that can be further functionalized. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an atom-economical and efficient strategy for the synthesis of complex molecules from simple precursors in a one-pot process. researchgate.netrsc.org The A3 coupling (aldehyde, alkyne, amine) and the KA2 coupling (ketone, alkyne, amine) are powerful MCRs for the synthesis of propargylamines. nih.govnih.gov

In the context of this compound, a KA2-type reaction could be envisioned, involving the reaction of a ketone, a terminal alkyne, and cyclopropylamine. These reactions are often catalyzed by transition metals such as copper, gold, or nickel. rsc.orgnih.govrsc.org The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. researchgate.net

CatalystAldehyde/KetoneAmineAlkyneConditionsYieldReference
Cu(OAc)2FormaldehydePrimary AmineAryl/Aliphatic Alkyne80 °C, 24-48 hModerate to Good rsc.org
Ni-exchanged ZeoliteAldehydeAmineAlkyne80 °C, Solvent-freeGood rsc.org
CuI/HTNTAldehydeSecondary AminePhenylacetylene70 °C, Solvent-freeExcellent rsc.org

Table 2: Examples of Catalytic Systems for A3/KA2 Coupling Reactions. This table provides examples of catalytic systems that could be adapted for the synthesis of the target compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a significant impact on the outcome of the synthesis. researchgate.net

For instance, in metal-catalyzed A3 coupling reactions, the catalyst loading, the nature of the metal salt, and the presence of additives can all be fine-tuned to improve efficiency. researchgate.net Solvent-free conditions have also been shown to be effective in some cases, offering a greener alternative to traditional solvent-based syntheses. nih.govrsc.org The optimization process often involves a systematic screening of various parameters to identify the optimal set of conditions. For example, studies have shown that for certain propargylamine syntheses, a catalyst dose of 30 mg, a temperature of 80°C, and a reaction time of 6 hours provided the best results. researchgate.net

Stereochemical Control in Synthesis (if applicable)

While the structure of this compound does not inherently possess a stereocenter, the introduction of chirality can be a key consideration in the synthesis of related, more complex molecules. acs.org Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

In the context of propargylamine synthesis, stereochemical control can be achieved through various strategies. The use of chiral catalysts in alkynylation reactions or A3/KA2 couplings is a common approach. researchgate.netacs.org For example, copper(I) complexes with chiral ligands have been successfully employed for the enantioselective synthesis of propargylamines from aldehydes, amines, and alkynes, achieving excellent yields and enantiomeric excesses. acs.org

Furthermore, substrate-controlled stereoselective synthesis can be employed, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. nih.gov This approach is particularly relevant when starting from chiral precursors derived from natural products or the chiral pool. nih.gov

Diastereoselective and Enantioselective Synthesis

The asymmetric synthesis of molecules containing both an amine and a ketone functional group, such as this compound, presents a significant challenge in synthetic organic chemistry. Achieving high levels of diastereoselectivity and enantioselectivity requires precise control over the formation of the chiral center. Research into the synthesis of analogous structures, such as chiral γ-amino ketones and propargylamine derivatives, offers valuable insights into potential methodologies that could be adapted for the target compound.

Key strategies in the asymmetric synthesis of related compounds often involve:

Catalytic Asymmetric Mannich-type Reactions: These reactions are a powerful tool for the enantioselective synthesis of β-amino ketones and can be extended to γ-amino ketones. The use of chiral Brønsted acids or metal catalysts in conjunction with a suitable amine and ketone or aldehyde precursor can facilitate the formation of a chiral C-N bond with high stereocontrol.

Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to either the amine or the ketone precursor can direct the stereochemical outcome of the key bond-forming step. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Asymmetric Hydrogenation: The reduction of a prochiral enamine or imine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can provide access to the chiral amine with high enantiomeric excess.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases, can offer a highly selective method for the synthesis of chiral amines from the corresponding ketones.

Although detailed research findings for the direct diastereoselective and enantioselective synthesis of this compound are not currently available, the principles established in the synthesis of similar compounds provide a strong foundation for the development of such routes. Future research in this area would likely focus on the application and optimization of these established asymmetric methodologies to this specific target molecule.

Advanced Spectroscopic and Mechanistic Elucidation of Molecular Structure

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

No published High-Resolution Mass Spectrometry (HRMS) data for 5-(Cyclopropylamino)pent-1-yn-3-one could be located. This technique is crucial for confirming the precise molecular formula (C₈H₁₁NO) by providing a highly accurate mass measurement of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed 1D and 2D NMR data are essential for the complete structural assignment of the molecule. However, no peer-reviewed studies containing this information are publicly accessible.

1D NMR (¹H, ¹³C, DEPT) for Backbone and Functional Group Analysis

Public databases and scientific literature lack reported ¹H, ¹³C, and DEPT NMR spectra for this compound.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

No 2D NMR data (COSY, HSQC, HMBC, or NOESY) have been published, which would be instrumental in confirming the connectivity of the carbon skeleton and the spatial relationships between protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectra, which would identify the characteristic vibrational frequencies of the alkyne (C≡C), ketone (C=O), and secondary amine (N-H) functional groups, are not available in the scientific literature.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database (CSD) or other crystallographic resources. An X-ray analysis would provide definitive proof of its three-dimensional structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if chiral)

The molecule this compound is achiral as it does not possess a stereogenic center. Therefore, it does not exhibit chiroptical properties, and techniques such as Electronic Circular Dichroism are not applicable.

Reaction Chemistry and Transformational Studies of 5 Cyclopropylamino Pent 1 Yn 3 One

Reactivity of the Alkyne Moiety

The terminal alkyne in 5-(cyclopropylamino)pent-1-yn-3-one is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry Applications (e.g., CuAAC, RuAAC)

The terminal alkyne is an ideal handle for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a cornerstone of click chemistry, involving the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to produce a 1,4-disubstituted 1,2,3-triazole. For this compound, the CuAAC reaction would proceed with an organic azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. jenabioscience.comnih.govmdpi.com The reaction is highly regioselective and provides excellent yields under mild conditions, including in aqueous media. nih.gov The resulting triazole product would incorporate the aminoketone backbone into a larger molecular framework, a strategy widely used in medicinal chemistry and materials science. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary reaction to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. acs.org This transformation is generally catalyzed by ruthenium(II) complexes, such as [Cp*RuCl]. acs.org The RuAAC reaction often tolerates a broad range of functional groups and can be performed with both terminal and internal alkynes. acs.org The application of RuAAC to this compound would provide access to the alternative triazole isomer, expanding the diversity of accessible compounds.

Click Reaction Catalyst Expected Product Regioisomer Typical Reaction Conditions
CuAACCopper(I)1,4-disubstituted 1,2,3-triazoleAqueous or organic solvent, often with a reducing agent (e.g., sodium ascorbate)
RuAACRuthenium(II)1,5-disubstituted 1,2,3-triazoleNon-protic organic solvent, elevated temperature

Hydration and Cyclization Reactions

The alkyne moiety can undergo hydration to form a ketone or participate in various cyclization reactions.

Hydration: The hydration of the terminal alkyne of this compound would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. However, the presence of the existing ketone and amine functionalities could influence the regioselectivity. Gold-catalyzed hydration of N-protected propargylamines has been shown to be a regioselective method for the synthesis of β-amino ketones. researchgate.net

Cyclization: Propargylamines are valuable precursors for the synthesis of nitrogen-containing heterocycles. encyclopedia.pubnih.gov For instance, gold- or silver-catalyzed intramolecular cyclization of the imine formed from the condensation of the amine with a carbonyl compound can lead to the formation of substituted pyridines. encyclopedia.pub Intramolecular hydroamination of the alkyne, catalyzed by various transition metals, could also lead to cyclic enamines or imines. encyclopedia.pub

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne of this compound can participate in several of these transformations. The activation of the palladium catalyst typically involves the reduction of a Pd(II) salt to a Pd(0) species, which then enters the catalytic cycle. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov The reaction of this compound with an appropriate halide would yield a disubstituted alkyne, extending the carbon framework.

Heck Reaction: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations exist where alkynes can be used. More relevant to this substrate would be its potential use as a coupling partner in other palladium-catalyzed reactions where the amine or ketone functionality directs the reaction. nih.gov

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound with a halide. While the alkyne itself is not the direct coupling partner, it could be transformed into a vinylboronate, which could then participate in a Suzuki coupling.

Palladium-Catalyzed Reaction Coupling Partner Expected Product Type
Sonogashira CouplingAryl/Vinyl HalideDisubstituted Alkyne
Heck Reaction (variant)Aryl/Vinyl HalideSubstituted Alkene/Alkyne
Suzuki Coupling (after alkyne functionalization)Aryl/Vinyl HalideDisubstituted Alkene

Reactivity of the Ketone Functionality

The ketone group in this compound is susceptible to a range of nucleophilic addition and condensation reactions, as well as oxidation and reduction.

Reductions and Oxidations

Reductions: The ketone can be readily reduced to a secondary alcohol using various reducing agents. wikipedia.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukyoutube.com The choice of reducing agent can be important to avoid the reduction of the alkyne, with NaBH₄ generally being milder and more selective for the ketone. Catalytic hydrogenation could also be employed, although conditions would need to be carefully selected to prevent reduction of the alkyne and/or the cyclopropyl (B3062369) ring. The product of the reduction would be 5-(cyclopropylamino)pent-1-yn-3-ol.

Oxidations: Ketones are generally resistant to oxidation under mild conditions. chemguide.co.uklibretexts.orgpressbooks.pubopenstax.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids. pressbooks.pubopenstax.org Therefore, selective oxidation of other parts of the molecule would be more feasible than oxidation of the ketone itself.

Condensation and Addition Reactions

Condensation Reactions: The ketone can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases) or related compounds. youtube.compressbooks.pubwikipedia.org For example, reaction with hydrazine (B178648) or a substituted hydrazine would yield the corresponding hydrazone. youtube.com These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. wikipedia.org Aldol-type condensation reactions are also possible if the ketone can form an enolate. labxchange.orglibretexts.orgvanderbilt.edu

Addition Reactions: The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com For instance, Grignard reagents or organolithium compounds could add to the ketone to form a tertiary alcohol after acidic workup. Cyanohydrin formation can be achieved by the addition of hydrogen cyanide. The Wittig reaction, involving the reaction of the ketone with a phosphorus ylide, would lead to the formation of an alkene, replacing the C=O bond with a C=C bond.

Reaction Type Reagent Expected Product
ReductionNaBH₄5-(Cyclopropylamino)pent-1-yn-3-ol
CondensationPrimary Amine (R-NH₂)Imine
AdditionGrignard Reagent (R-MgX)Tertiary Alcohol
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene

Enolization and Tautomerism Studies

The structure of this compound allows for the existence of a constitutional isomer, an enol form, which is in equilibrium with the keto form. This keto-enol tautomerism is a significant aspect of its chemical character. The enol tautomer, 5-(cyclopropylamino)pent-1-en-3-ol, is stabilized through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen of the cyclopropylamino moiety. This interaction results in a stable six-membered ring-like structure.

The position of this equilibrium is sensitive to the surrounding environment. In nonpolar solvents, the enol form is generally favored due to the energetic advantage conferred by the intramolecular hydrogen bond. Conversely, polar protic solvents can solvate the keto form and disrupt the internal hydrogen bonding of the enol, thereby shifting the equilibrium toward the keto tautomer.

Spectroscopic methods are crucial for the study of this tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, allows for the direct observation and quantification of both tautomers in solution. The enol form is characterized by a distinct signal for the enolic proton. Infrared (IR) spectroscopy also provides evidence for enolization through the appearance of a broad O-H stretching band and a concurrent shift in the carbonyl (C=O) stretching frequency.

Reactivity of the Cyclopropylamino Group

The cyclopropylamino group is a key determinant of the molecule's reactivity, exhibiting both nucleophilic character at the amine and susceptibility to ring-opening of the cyclopropyl moiety.

Nucleophilic Properties of the Amine

The secondary amine within the cyclopropylamino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to engage in reactions with a variety of electrophiles. For instance, it can be acylated by reacting with acyl chlorides or anhydrides, or alkylated with alkyl halides. The steric bulk of the cyclopropyl group can influence the kinetics of these reactions.

Ring-Opening Reactions of the Cyclopropyl Moiety

The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it prone to ring-opening reactions under specific conditions. Acidic conditions or the presence of certain transition metals can facilitate the cleavage of the cyclopropane (B1198618) ring. This reactivity can be harnessed to synthesize a range of acyclic derivatives. For example, acid-catalyzed ring-opening in the presence of a nucleophile can lead to the formation of a functionalized propyl chain attached to the nitrogen atom.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The co-localization of the alkyne, ketone, and cyclopropylamino functionalities in a single molecule makes this compound an excellent substrate for tandem or cascade reactions. These processes, in which multiple chemical transformations occur in a single pot without the isolation of intermediates, are highly efficient.

A potential cascade reaction could be initiated by an intramolecular attack of the enolized ketone onto the alkyne. This type of cyclization can be promoted by transition metal catalysts, such as gold or platinum complexes, which activate the alkyne towards nucleophilic attack. The resulting intermediates can then undergo further transformations, potentially involving the cyclopropylamino group, to generate complex heterocyclic products.

Mechanistic Investigations of Key Transformations

Elucidating the reaction mechanisms of this compound is essential for controlling the selectivity and outcome of its chemical transformations. A combination of experimental and computational methods is typically employed for these mechanistic studies.

Experimental techniques such as kinetic analysis, isotopic labeling, and the trapping of intermediates provide valuable data on reaction pathways. For instance, substituting specific hydrogen atoms with deuterium (B1214612) can help to pinpoint which protons are involved in key steps of a reaction.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for modeling reaction mechanisms. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates. This allows for the rationalization of observed product distributions and the prediction of the feasibility of novel transformations. For example, comparing the calculated activation energies for different potential cyclization pathways can help to determine the most probable reaction mechanism.

Computational and Theoretical Studies of 5 Cyclopropylamino Pent 1 Yn 3 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

The flexibility of the pentyl chain and the orientation of the cyclopropyl (B3062369) group in 5-(cyclopropylamino)pent-1-yn-3-one suggest the existence of multiple conformers. Conformational analysis is employed to identify the most stable geometries and the energy barriers between them. By systematically rotating the rotatable bonds (e.g., C-C and C-N bonds), a potential energy surface can be mapped.

The relative energies of different conformers are typically calculated, and the results can be presented in a data table. Lower relative energy indicates a more stable conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-C4-C5-H) Relative Energy (kcal/mol)
A 180° (anti-periplanar) 0.00
B 60° (gauche) 1.5
C -60° (gauche) 1.5
D 0° (syn-periplanar) 5.0

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and location of these orbitals provide insights into the molecule's nucleophilic and electrophilic sites.

For an α,β-unsaturated ketone like this compound, the HOMO is typically located on the electron-rich regions, such as the nitrogen atom of the cyclopropylamine (B47189) and the alkyne. The LUMO is generally centered on the carbonyl carbon and the β-carbon of the ynone system, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Table 2: Representative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -6.5 Indicates regions susceptible to electrophilic attack.
LUMO -1.2 Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap 5.3 Reflects the kinetic stability of the molecule.

The distribution of electron density in a molecule can be visualized using an electrostatic potential (ESP) map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the oxygen atom of the carbonyl group would exhibit a region of high negative potential (red), making it a hydrogen bond acceptor. Conversely, the hydrogen atom on the amine and the protons on the cyclopropyl ring would show positive potential (blue), indicating their propensity to act as hydrogen bond donors or interact with nucleophiles.

Analysis of partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of charge distribution.

Table 3: Hypothetical Partial Atomic Charges

Atom Partial Charge (a.u.)
O (Carbonyl) -0.55
N (Amine) -0.40
C (Carbonyl) +0.60
H (Amine) +0.35

Reaction Mechanism Elucidation via Computational Pathways

Computational methods can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the mechanism.

A transition state (TS) is a high-energy, unstable configuration that a molecule passes through during a chemical reaction. Locating and characterizing the TS is crucial for determining the reaction's activation energy and rate. For reactions involving this compound, such as a Michael addition, computational chemists would model the approach of a nucleophile to the ynone system to find the geometry of the transition state.

A key feature of a correctly identified transition state is the presence of a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Table 4: Example Transition State Parameters for a Michael Addition

Parameter Value
Activation Energy (ΔG‡) 15 kcal/mol
Imaginary Frequency -350 cm⁻¹
Key Bond Distance (Nu---Cβ) 2.1 Å

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This computation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. The IRC plot shows the change in energy as the reaction progresses, providing a visual representation of the reaction coordinate and confirming the proposed mechanism.

No Publicly Available Computational or Spectroscopic Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific computational or experimental spectroscopic studies for the chemical compound this compound. Despite the growing interest in the computational analysis of organic molecules, this particular compound does not appear to have been the subject of published research focusing on its theoretical properties.

Therefore, the generation of an article with detailed research findings, including data tables for spectroscopic properties (NMR, IR, UV-Vis) and molecular dynamics simulations, as requested, is not possible at this time. Such an article would require pre-existing, published data from which to draw scientifically accurate information.

While general methodologies for the computational study of related molecules, such as alkynyl ketones and amino ketones, are well-established, applying these to a novel compound for which no data exists would involve generating new, unvalidated research, which falls outside the scope of this service.

Should research on this compound be published in the future, a detailed article on its computational and theoretical properties could then be composed. At present, any attempt to provide specific data would be speculative and would not adhere to the principles of scientific accuracy.

Exploration of Chemical Biology and Mechanistic Interrogations Non Clinical Focus

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)

Detailed studies on the molecular interactions of 5-(Cyclopropylamino)pent-1-yn-3-one are not currently available in the public domain. Research in this area would be foundational to understanding its potential biological activities.

Binding Site Analysis via Co-crystallization or NMR Ligand Screening

To elucidate the binding mode of this compound with a target protein, co-crystallization followed by X-ray diffraction would be a primary method. This technique could reveal the precise orientation of the compound within the protein's binding pocket, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like saturation transfer difference (STD) NMR and Water-LOGSY, could be employed for ligand screening to confirm binding and provide insights into the ligand's binding epitope.

Enzyme Inhibition Kinetics and Mechanism (e.g., Irreversible Inhibition via Michael Addition or Suicide Inhibition)

The chemical structure of this compound, featuring a terminal alkyne and a ketone, suggests the potential for it to act as an enzyme inhibitor. The electrophilic nature of the α,β-unsaturated ketone could make it susceptible to nucleophilic attack from amino acid residues (such as cysteine or lysine) in an enzyme's active site, potentially leading to irreversible inhibition via a Michael addition.

Furthermore, the terminal alkyne functionality could be involved in suicide inhibition, where the enzyme metabolically activates the inhibitor, which then covalently binds to and inactivates the enzyme. To investigate this, a series of kinetic assays would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to calculate key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀).

Cellular Permeability and Distribution Studies (In Vitro Models)

There is no published data on the cellular permeability of this compound. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines like Caco-2, would be required to assess its ability to cross cellular membranes. Understanding its permeability is a critical step in evaluating its potential as a chemical probe or a scaffold for therapeutic development.

Biochemical Pathway Modulation (Focus on Molecular Mechanisms)

Without knowledge of a specific biological target, it is not possible to detail how this compound might modulate a biochemical pathway. Future research would first need to identify a target protein or enzyme through screening assays. Subsequent studies could then investigate the downstream effects of the compound's interaction with its target on specific cellular signaling or metabolic pathways.

PROTAC (Proteolysis-Targeting Chimeras) Scaffold Potential

The structure of this compound could potentially serve as a building block for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The suitability of this compound as a PROTAC scaffold would depend on its ability to be chemically modified to incorporate a linker and a ligand for an E3 ligase, while maintaining affinity for a target protein.

Application as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study biological systems. Given its potential reactive functionalities, this compound could theoretically be developed into a chemical probe. For instance, the terminal alkyne could be utilized in "click chemistry" reactions to attach fluorescent dyes or affinity tags, enabling the visualization or pull-down of its cellular targets. However, without established biological activity or a known target, its application as a chemical probe remains speculative.

Potential Applications in Materials Science and Chemical Engineering Non Biological

Polymerization Strategies via Alkyne Functionality

The terminal alkyne group is the primary site for polymerization, enabling the synthesis of polyacetylene derivatives. Substituted polyacetylenes are a class of conjugated polymers known for their unique electronic and physical properties, such as semi-conductivity and high gas permeability. nih.gov The polymerization of acetylenic monomers like 5-(Cyclopropylamino)pent-1-yn-3-one can be achieved primarily through transition metal catalysis.

Detailed research into the polymerization of substituted acetylenes has identified several effective catalyst systems. Rhodium-based catalysts, in particular, have shown exceptional efficiency in polymerizing monosubstituted acetylenes, including those with polar functional groups. nih.govresearchgate.net These catalysts are often tolerant of various functional groups and can proceed in a stereoregular manner to produce polymers with a cis-transoid structure and a helical main chain. nih.gov Ruthenium carbene catalysts have also been employed for the polymerization of phenylacetylenes with specific substituents. researchgate.net

For this compound, the resulting polymer would feature a conjugated polyacetylene backbone with pendant side chains containing the cyclopropylamino-ketone functionality. These side groups could influence the polymer's solubility, thermal stability, and intermolecular interactions, potentially leading to materials with tailored properties for applications in membranes, sensors, or electronic devices. The synthesis of vinyl ketone monomers and their subsequent radical polymerization is also a known strategy, suggesting that under certain conditions, the ketone functionality could also participate in polymerization reactions. nih.gov

Table 1: Potential Catalyst Systems for Polymerization of this compound

Catalyst Type Example Catalyst Expected Polymer Structure Potential Advantages
Rhodium Catalysts [Rh(nbd)Cl]₂ Cis-transoid, helical backbone High efficiency for monosubstituted alkynes, stereoregular polymerization. nih.gov
Ruthenium Catalysts Grubbs' Catalysts Conjugated polyene Effective for functionalized acetylenes. researchgate.net
Radical Initiators AIBN Poly(vinyl ketone) type Potential for alternative polymerization mechanism via ketone group. nih.gov

Incorporation into Coordination Polymers or Metal-Organic Frameworks

The multifunctional nature of this compound makes it an attractive candidate as a ligand or linker for creating coordination polymers and Metal-Organic Frameworks (MOFs). google.com These materials are constructed from metal ions or clusters connected by organic molecules, resulting in extended one-, two-, or three-dimensional networks with high porosity and surface area.

The terminal alkyne can coordinate to a transition metal in a dihapto (η²) fashion, where it acts as a two-electron donor. wikipedia.orgnumberanalytics.com This bonding mode, described by the Dewar-Chatt-Duncanson model, involves the elongation of the C-C triple bond. wikipedia.org Furthermore, the ketone's oxygen atom and the nitrogen of the amino group can act as Lewis basic sites, allowing for chelation or bridging between metal centers. This multi-point coordination capability could lead to the formation of robust and intricate polymer or framework structures.

The use of acetylene-bridged linkers is a known strategy for constructing MOFs with high porosity for gas storage applications, such as for methane (B114726) and hydrogen. google.comrsc.org By incorporating this compound as a linker, it may be possible to design MOFs where the pore environment is decorated with cyclopropylamino and ketone functionalities. These functional groups could create specific binding sites, enhancing the selectivity for the adsorption of certain molecules, such as acetylene (B1199291) or carbon dioxide. nih.govacs.orgresearchgate.net The choice of metal ion would be crucial in determining the final geometry and properties of the framework.

Table 2: Potential Coordination Modes and Resulting Structures

Functional Group Coordination Mode Potential Metal Ions Resulting Structure Type
Alkyne η²-Coordination Cu(I), Pt(0), Co(0) Discrete organometallic complex, Coordination Polymer. wikipedia.orgresearchgate.net
Ketone (Oxygen) Lewis Base Donor Cu(II), Mg(II), Zn(II) Coordination Polymer, Metal-Organic Framework. google.com
Amine (Nitrogen) Lewis Base Donor Cu(II), Zn(II), Fe(II) Chelate Complex, Bridging Ligand in Polymers.
Multiple Groups Bridging/Chelating Ligand Various Transition Metals 1D, 2D, or 3D Coordination Polymer or MOF. google.comnih.gov

Surface Functionalization Applications

The terminal alkyne of this compound serves as a powerful anchor for the covalent modification of various surfaces. This is most prominently achieved through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". poly-an.demdpi.com These reactions are highly efficient, specific, and can be performed under mild conditions. nih.gov

One of the most widely used methods is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com A surface pre-functionalized with azide (B81097) groups can react with this compound in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. nih.govicm.edu.pl This strategy allows for the dense and stable grafting of the molecule onto substrates like silicon wafers, polymer beads, or nanoparticles. Ruthenium-based catalysts can be used to achieve the opposite regioselectivity, yielding the 1,5-disubstituted triazole isomer. nih.govicm.edu.pl

For applications where copper ions are undesirable, the strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative. nih.gov This involves reacting the terminal alkyne with a strained cyclooctyne (B158145) that has been pre-attached to the surface.

Beyond click chemistry, terminal alkynes have been shown to react directly with certain metallic surfaces. For instance, alkyne derivatives can be used for the rapid and simple functionalization of gold nanoparticles, offering advantages over traditional thiol-based methods in terms of stability and simplicity. nih.govacs.org This direct attachment provides a straightforward route to modify the surface properties of gold and other plasmonic materials.

Table 3: Comparison of Surface Functionalization Strategies

Method Description Catalyst/Reagent Key Features
CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Copper(I) source High yield, high specificity, forms 1,4-triazole. mdpi.com
RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition Ruthenium(II) complex Forms 1,5-triazole, offers alternative regiochemistry. nih.govicm.edu.pl
SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Strained cyclooctyne (e.g., DBCO) Copper-free, bio-orthogonal. nih.gov
Direct Attachment Direct reaction of alkyne with metal surface None Simple, rapid conjugation to surfaces like gold. nih.govacs.org

Q & A

Q. What in vitro models are ethically acceptable for preliminary toxicity screening?

  • Methodological Answer : Prioritize OECD-validated assays: Ames test (mutagenicity), zebrafish embryo toxicity (FET), and human hepatocyte cell lines (HepG2). Avoid in vivo mammalian studies until in vitro data justify progression. Document all protocols in alignment with institutional biosafety committees .

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